![molecular formula C18H22ClNO B1385230 (2-Chlorophenyl)-N-(2-isobutoxybenzyl)methanamine CAS No. 1040684-83-0](/img/structure/B1385230.png)
(2-Chlorophenyl)-N-(2-isobutoxybenzyl)methanamine
Overview
Description
2-(Chlorophenyl)-N-(2-isobutoxybenzyl)methanamine, also known as CIBM, is an organic compound belonging to the class of amines. It is a colorless to pale yellow liquid with a faint odor and a melting point of 40-42°C. CIBM is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as an intermediate in the synthesis of a number of compounds, including 4-chlorobenzophenone, 4-chlorobenzyl alcohol, and 4-chlorobenzamide.
Scientific Research Applications
Synthesis and Inhibition Studies
- A compound structurally related to (2-Chlorophenyl)-N-(2-isobutoxybenzyl)methanamine was synthesized and tested for lipase and α-glucosidase inhibition, showing significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015).
Catalyzed Reactions and Synthesis Processes
- The compound N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, sharing a similar methanamine group, was synthesized through a 1,3-dipolar cycloaddition reaction, showcasing a method for creating complex structures with potential applications in drug design (Younas, Abdelilah, & Anouar, 2014).
Crystal Structure and Theoretical Investigations
- Research on a compound similar to (2-Chlorophenyl)-N-(2-isobutoxybenzyl)methanamine, (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine, provided insights into its crystal structure and potential as a cancer inhibitor, emphasizing the significance of structural analysis in drug discovery (Kamaraj et al., 2021).
Structure-Affinity Relationship Studies
- A study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which shares a similar structure, explored the binding profile at various receptors, demonstrating the importance of structural modifications in enhancing receptor affinity and selectivity (Perrone et al., 2000).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[2-(2-methylpropoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(2)13-21-18-10-6-4-8-16(18)12-20-11-15-7-3-5-9-17(15)19/h3-10,14,20H,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDRHVIAYTXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CNCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-N-(2-isobutoxybenzyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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